molecular formula C11H12N6O3 B141738 3'-Azido-5'-isocyano-3',5'-dideoxythymidine CAS No. 132101-32-7

3'-Azido-5'-isocyano-3',5'-dideoxythymidine

Cat. No. B141738
M. Wt: 276.25 g/mol
InChI Key: NRUVIUMKFMNFFI-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Azido-5'-isocyano-3',5'-dideoxythymidine (AZT) is a synthetic nucleoside analog that has been extensively studied for its antiviral properties. It was first synthesized in the 1960s as a potential anticancer agent, but its antiviral activity was discovered in the 1980s during the HIV/AIDS epidemic. Since then, AZT has been used as a first-line therapy for HIV/AIDS and has saved countless lives. In

Scientific Research Applications

3'-Azido-5'-isocyano-3',5'-dideoxythymidine has been widely studied for its antiviral activity against HIV/AIDS. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. 3'-Azido-5'-isocyano-3',5'-dideoxythymidine is also being studied for its potential use in the treatment of other viral infections, such as hepatitis B and C, and as a potential anticancer agent.

Mechanism Of Action

3'-Azido-5'-isocyano-3',5'-dideoxythymidine is a nucleoside analog that is incorporated into the growing viral DNA chain by reverse transcriptase. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA chain. This ultimately leads to the inhibition of viral replication and the reduction of viral load in the body.

Biochemical And Physiological Effects

3'-Azido-5'-isocyano-3',5'-dideoxythymidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce viral load in HIV/AIDS patients, improve immune function, and reduce the incidence of opportunistic infections. However, it can also have negative effects on the body, such as bone marrow suppression, which can lead to anemia and other blood disorders.

Advantages And Limitations For Lab Experiments

3'-Azido-5'-isocyano-3',5'-dideoxythymidine has a number of advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, it also has some limitations. For example, it can be toxic to cells at high concentrations, and it can be difficult to determine the optimal concentration for a given experiment.

Future Directions

There are a number of future directions for 3'-Azido-5'-isocyano-3',5'-dideoxythymidine research. One area of interest is the development of new analogs with improved antiviral activity and reduced toxicity. Another area of interest is the use of 3'-Azido-5'-isocyano-3',5'-dideoxythymidine in combination with other antiviral agents to improve its efficacy and reduce the risk of drug resistance. Additionally, there is interest in the use of 3'-Azido-5'-isocyano-3',5'-dideoxythymidine as a potential anticancer agent, as well as its potential use in the treatment of other viral infections.

Synthesis Methods

3'-Azido-5'-isocyano-3',5'-dideoxythymidine can be synthesized through a multistep process starting from thymidine. The first step involves the conversion of thymidine to 3'-azido-3'-deoxythymidine (3'-Azido-5'-isocyano-3',5'-dideoxythymidine-TP) using sodium azide and trifluoroacetic acid. This intermediate is then reacted with cyanogen bromide to form 3'-azido-5'-cyanodeoxythymidine (ACV), which is then converted to 3'-Azido-5'-isocyano-3',5'-dideoxythymidine by reaction with isocyanate.

properties

CAS RN

132101-32-7

Product Name

3'-Azido-5'-isocyano-3',5'-dideoxythymidine

Molecular Formula

C11H12N6O3

Molecular Weight

276.25 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-azido-5-(isocyanomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H12N6O3/c1-6-5-17(11(19)14-10(6)18)9-3-7(15-16-12)8(20-9)4-13-2/h5,7-9H,3-4H2,1H3,(H,14,18,19)/t7-,8+,9+/m0/s1

InChI Key

NRUVIUMKFMNFFI-DJLDLDEBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C[N+]#[C-])N=[N+]=[N-]

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)C[N+]#[C-])N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)C[N+]#[C-])N=[N+]=[N-]

synonyms

3'-azido-5'-isocyano-3',5'-dideoxythymidine
3-AIDDT

Origin of Product

United States

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